molecular formula C10H8ClN B097876 4-Chloro-6-methylquinoline CAS No. 18436-71-0

4-Chloro-6-methylquinoline

Cat. No.: B097876
CAS No.: 18436-71-0
M. Wt: 177.63 g/mol
InChI Key: HZWWPOQFLMUYOX-UHFFFAOYSA-N
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Description

Sandimmun, also known as ciclosporin, is a cyclic polypeptide immunosuppressant agent consisting of 11 amino acids. It is produced as a metabolite by the fungus species Beauveria nivea. Sandimmun is primarily used to prevent organ rejection in transplant patients and to treat certain autoimmune diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ciclosporin is synthesized through a complex fermentation process involving the fungus Beauveria nivea. The process includes the cultivation of the fungus under specific conditions to produce the desired metabolite, which is then extracted and purified .

Industrial Production Methods: The industrial production of Sandimmun involves large-scale fermentation, followed by extraction and purification processes. The formulation of Sandimmun Neoral, a microemulsion preconcentrate, enhances the bioavailability and consistency of ciclosporin absorption .

Chemical Reactions Analysis

Types of Reactions: Ciclosporin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolism and activation within the body .

Common Reagents and Conditions: Common reagents used in the reactions involving ciclosporin include oxidizing agents, reducing agents, and various solvents. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the stability and efficacy of the compound .

Major Products Formed: The major products formed from these reactions are metabolites that retain the immunosuppressive properties of the parent compound. These metabolites are crucial for the therapeutic effects of Sandimmun .

Scientific Research Applications

Sandimmun has a wide range of scientific research applications, including:

Comparison with Similar Compounds

    Tacrolimus: Another calcineurin inhibitor used for similar indications as ciclosporin.

    Mycophenolate Mofetil: An immunosuppressant that works by inhibiting the proliferation of T and B lymphocytes.

Uniqueness of Sandimmun: Sandimmun is unique due to its cyclic polypeptide structure and its specific mechanism of action involving the inhibition of calcineurin. Its formulation as a microemulsion preconcentrate (Sandimmun Neoral) provides improved bioavailability and consistent absorption compared to other formulations .

Properties

IUPAC Name

4-chloro-6-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN/c1-7-2-3-10-8(6-7)9(11)4-5-12-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZWWPOQFLMUYOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CN=C2C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40356457
Record name 4-chloro-6-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18436-71-0
Record name 4-Chloro-6-methylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18436-71-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-chloro-6-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-6-methylquinoline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

6-Methyl-(1H)-quinolin-4-one (1.57 g, 9.7 mmol) in 20 mL phosphorus oxychloride is heated to 110° C. for 4 hours. The mixture is cooled to room temperature then diluted with ice water (˜200 mL) and the pH is adjusted to ca. 10 by the slow addition of 10 N NaOH, The aqueous solution is extracted with methylene chloride (4×250 mL) and the combined organic layers washed with brine, dried over Na2SO4, filtered and concentrated. The crude residue is filtered through silica gel with 33% EtOAc/hexanes to give the product (1.05 g, 5.9 mmol) as a yellow solid.
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Synthesis routes and methods II

Procedure details

This compound was made in a manner analogous to that of the synthesis of 4-chloro-6-fluoroquinoline described in Example 12. Starting from p-toluidine and diethyl ethoxymethylenemalonate the compound was obtained as a solid of mp 47°-51°.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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